molecular formula C21H21N3O4 B2921796 N-(1-(2-hydroxyethyl)-3-phenyl-1H-pyrazol-5-yl)-3-methyl-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide CAS No. 1226443-05-5

N-(1-(2-hydroxyethyl)-3-phenyl-1H-pyrazol-5-yl)-3-methyl-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide

Cat. No.: B2921796
CAS No.: 1226443-05-5
M. Wt: 379.416
InChI Key: BFJRYIHOTFSSEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-(2-hydroxyethyl)-3-phenyl-1H-pyrazol-5-yl)-3-methyl-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide is a pyrazole-carboxamide derivative characterized by a 1H-pyrazole core substituted with a 2-hydroxyethyl group at position 1 and a phenyl group at position 2.

Synthesis of such compounds typically involves coupling pyrazole-carboxylic acids with appropriate amines using activating agents like 1-[3-(dimethylamino)propyl]-3-ethylcarbodiimide (EDCI) and 1-hydroxybenzotriazole (HOBT), as described in for analogous compounds . Structural confirmation often employs single-crystal X-ray diffraction, facilitated by programs such as SHELXL (), which ensures precise determination of stereochemistry and molecular conformation .

Properties

IUPAC Name

N-[2-(2-hydroxyethyl)-5-phenylpyrazol-3-yl]-2-methyl-2,3-dihydro-1,4-benzodioxine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O4/c1-14-20(28-18-10-6-5-9-17(18)27-14)21(26)22-19-13-16(23-24(19)11-12-25)15-7-3-2-4-8-15/h2-10,13-14,20,25H,11-12H2,1H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFJRYIHOTFSSEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(OC2=CC=CC=C2O1)C(=O)NC3=CC(=NN3CCO)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(1-(2-hydroxyethyl)-3-phenyl-1H-pyrazol-5-yl)-3-methyl-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide is a complex organic compound that has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be characterized by its molecular formula C17H19N3O4C_{17}H_{19}N_{3}O_{4} and its structural features include:

  • A pyrazole ring
  • A benzo[b][1,4]dioxine moiety
  • A hydroxyl ethyl group

Anticancer Activity

Research indicates that pyrazole derivatives exhibit significant anticancer properties. For instance, studies have shown that compounds with similar structures can inhibit cell proliferation in various cancer cell lines. In particular, the pyrazole moiety is known for its ability to induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of Bcl-2 family proteins .

Table 1: Summary of Anticancer Activities of Pyrazole Derivatives

CompoundCell LineIC50 (µM)Mechanism of Action
Compound ASW620 (Colon Cancer)15Induction of apoptosis
Compound BMCF7 (Breast Cancer)20Inhibition of cell cycle progression
This compoundTBDTBD

Anti-inflammatory Properties

The compound's anti-inflammatory potential is also noteworthy. Pyrazole derivatives have been reported to inhibit pro-inflammatory cytokines and enzymes such as COX and LOX. This suggests that the compound may be effective in treating inflammatory conditions by reducing the levels of mediators responsible for inflammation .

Antimicrobial Activity

Several studies have demonstrated that pyrazole-containing compounds possess antimicrobial properties against a range of pathogens. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential enzymatic pathways in microbial cells .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Kinases: Similar compounds have been shown to selectively inhibit kinases involved in cancer progression.
  • Apoptosis Induction: The activation of intrinsic apoptotic pathways leads to programmed cell death in malignant cells.
  • Cytokine Modulation: The compound may modulate the expression of cytokines involved in inflammatory responses.

Case Studies

A recent study evaluated the anticancer effects of a series of pyrazole derivatives on human colon cancer cells. The results indicated that certain derivatives led to significant reductions in cell viability and induced apoptosis through caspase activation pathways. Although specific data on this compound were not highlighted, its structural similarity suggests potential efficacy in similar contexts .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares N-(1-(2-hydroxyethyl)-3-phenyl-1H-pyrazol-5-yl)-3-methyl-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide with key structural analogs, highlighting substituent variations, physicochemical properties, and synthesis methods:

Compound Name Pyrazole Substituents Carboxamide Group Additional Rings/Features Key Differences & Implications Reference
This compound (Target) 1: 2-hydroxyethyl; 3: phenyl 2,3-dihydrobenzo[b][1,4]dioxine (3-methyl) Dihydrobenzodioxine High lipophilicity due to fused oxygen rings N/A
N-(2,4-Difluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide () 1: methyl; 3: unsubstituted 2,4-difluorophenyl None Electron-withdrawing F groups enhance stability; reduced solubility vs. target
N-(1,3-benzothiazol-2-yl)-3-(5-methylthiophen-2-yl)-1H-pyrazole-5-carboxamide () 3: 5-methylthiophen-2-yl 1,3-benzothiazol-2-yl Benzothiazole, thiophene Enhanced π-π interactions; potential bioactivity
N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide () 1,5: dimethyl; 3: unsubstituted 1,3,4-oxadiazole linked to dihydrobenzodioxine Oxadiazole, dihydrobenzodioxine Oxadiazole may improve metabolic stability vs. target’s carboxamide
(2E)-2-[1-(1,3-Benzodioxol-5-yl)-3-(1H-imidazol-1-yl)propylidene]-N-(2-chlorophenyl)hydrazinecarboxamide () Hydrazinecarboxamide backbone 2-chlorophenyl, imidazole Benzodioxole, imidazole Imine functionality (E-configuration) alters reactivity

Key Observations:

Substituent Effects on Bioactivity: The target compound’s 2-hydroxyethyl group may enhance solubility compared to methyl or aryl substituents (e.g., ). Electron-withdrawing groups (e.g., 2,4-difluorophenyl in ) could stabilize the molecule against oxidative degradation but may reduce binding affinity in polar environments .

Synthetic Methodologies :

  • Carboxamide formation via EDCI/HOBT activation () is a common strategy for analogs, though steric hindrance from bulky groups (e.g., dihydrobenzodioxine) may require optimized conditions .
  • Structural elucidation using SHELXL () is critical for confirming stereochemistry in complex analogs, as demonstrated in for imine configuration .

Structural Diversity and Applications: The oxadiazole ring in introduces rigidity and metabolic stability, contrasting with the target’s flexible dihydrobenzodioxine .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.